molecular formula C16H16F3N3O3S B2856813 2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034326-92-4

2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2856813
CAS No.: 2034326-92-4
M. Wt: 387.38
InChI Key: QKUPNBLPHUYXBC-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a trifluoromethoxy group, and a benzenesulfonyl group attached to a pyrazolo[1,5-a]pyrazine core. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the trifluoromethoxy group: This can be accomplished using trifluoromethoxy reagents under specific reaction conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-cyclopropyl-5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be compared with similar compounds, such as:

    2-cyclopropyl-5-(trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy and cyclopropyl groups but differs in the core structure.

    2-cyclopropyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar cyclopropyl group but differs in other functional groups and core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-13-3-5-14(6-4-13)26(23,24)21-7-8-22-12(10-21)9-15(20-22)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUPNBLPHUYXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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